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molecular formula C14H8O2 B1204791 1,4-Anthraquinone CAS No. 635-12-1

1,4-Anthraquinone

Cat. No. B1204791
M. Wt: 208.21 g/mol
InChI Key: LSOTZYUVGZKSHR-UHFFFAOYSA-N
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Patent
US07935960B2

Procedure details

To a solution of quinizarin (10.00 g, 42.0 mmol, 1 molar equivalent) in methanol (200 mL) cooled to −0° C. was added sodium borohydride (6.38 g, 169.0 mmol, 4 molar equivalent). The resulting mixture was stirred at −0° C. for 2 h. A solution of 5M hydrochloric acid (150 mL) was then added dropwise to the reaction mixture at −0° C. The precipitated orange solid was filtered, washed twice with water, and dried under vacuum. Purification by column chromatography on silica gel (eluent: dichloromethane) gave the title compound as yellow needles (5.9 g, 68%). 1H NMR (300.13 MHz, CDCl3) (ppm) 7.08 (s, 2H) 7.68-7.72 (m, 2H) 8.05-8.10 (m, 2H) 8.63 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.38 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[C:15](=O)[C:14]3[C:9](=[C:10]([OH:18])[CH:11]=[CH:12][C:13]=3[OH:17])[C:7](=O)[C:5]=2[CH:6]=1.[BH4-].[Na+].Cl>CO>[C:13]1(=[O:17])[C:14]2[C:9](=[CH:7][C:5]3[C:4]([CH:15]=2)=[CH:3][CH:2]=[CH:1][CH:6]=3)[C:10](=[O:18])[CH:11]=[CH:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)C3=C(C=CC(=C3C2=O)O)O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.38 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated orange solid was filtered
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (eluent: dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(C=CC(C2=CC3=CC=CC=C3C=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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